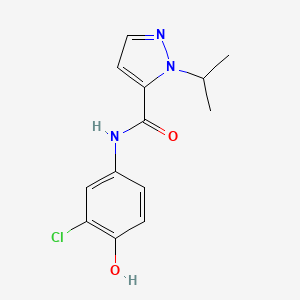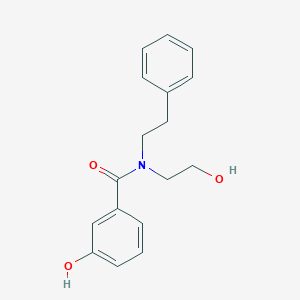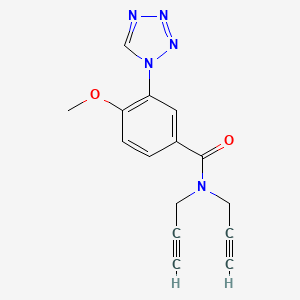
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide, also known as COTEA, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. COTEA belongs to the class of compounds known as hydroxamic acids, which have been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Another advantage is that this compound is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide. One area of research could focus on the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could focus on the development of new synthetic compounds based on the structure of this compound with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of inflammatory diseases and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, but more research is needed to determine its safety and efficacy in humans. Future research could focus on the development of this compound-based drugs and new synthetic compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide involves the reaction of 2-chloro-4-hydroxyphenylacetic acid with thionyl chloride to form 2-chloro-4-hydroxyphenylacetyl chloride. This intermediate is then reacted with 2-oxo-2-thiophen-2-ylethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-7-10(17)4-3-9(11)6-14(19)16-8-12(18)13-2-1-5-20-13/h1-5,7,17H,6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUUCHUEQWWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CNC(=O)CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)


![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)

![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)